molecular formula C21H26N4O2 B3854442 4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide

4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide

Cat. No. B3854442
M. Wt: 366.5 g/mol
InChI Key: JMDJDAINWDPXFV-CJLVFECKSA-N
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Description

4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as DEAB and is of interest due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of DEAB is related to its ability to inhibit ALDH activity. ALDH is responsible for the metabolism of RA, which is a critical signaling molecule involved in cellular differentiation and proliferation. The inhibition of ALDH activity by DEAB leads to the accumulation of RA, which can induce differentiation and cell death in various cancer cells.
Biochemical and Physiological Effects
DEAB has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce differentiation and cell death in various cancer cells, including leukemia, breast cancer, and prostate cancer. DEAB has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

Advantages and Limitations for Lab Experiments

DEAB has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and the yield of the synthesis process is typically high. DEAB is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

Related to DEAB include the development of derivatives with improved potency and selectivity and the investigation of potential applications in the treatment of other diseases.

Scientific Research Applications

DEAB has been extensively studied for its potential applications in medical research. The compound has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of retinoic acid (RA). The inhibition of ALDH activity by DEAB leads to the accumulation of RA, which can induce differentiation and cell death in various cancer cells.

properties

IUPAC Name

N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-phenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-25(4-2)19-12-10-17(11-13-19)16-22-24-21(27)15-14-20(26)23-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,26)(H,24,27)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDJDAINWDPXFV-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide
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